molecular formula C24H28N2O2 B032412 N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide CAS No. 32223-82-8

N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide

Cat. No. B032412
CAS RN: 32223-82-8
M. Wt: 376.5 g/mol
InChI Key: SPIFQXPRSJKRAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of 6,7-Dihydro-5H-dibenz[c,e]azepine involves a solution of compound 4 in dry 1,4-dioxane added to a solution of lithium aluminium hydride in dry ether and refluxed for 5 hours . Another example is the synthesis of indolo[2,3-b]quinoxalines, which relies on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular mass of 376.491 g·mol −1, a heat of formation of -227.7 ± 16.7 kJ·mol −1, a dipole moment of 1.18 ± 1.08 D, a volume of 468.18 Å 3, a surface area of 352.18 Å 2, a HOMO energy of -8.06 ± 0.55 eV, and a LUMO energy of -0.27 ± eV .

Safety And Hazards

The safety data sheet for this compound suggests that it is only for research and development use by, or directly under the supervision of, a trained professional .

Future Directions

Future research could focus on the synthesis of similar compounds and their potential applications. For instance, neocryptolepine derivatives have shown good cytotoxic activity and could be developed as potential anticancer agents . Additionally, advancements in the synthesis of fused tetracyclic quinolines could provide new methods for the synthesis of similar compounds .

properties

IUPAC Name

N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-3-7-23(27)25-14-13-20-21-16-18(28-2)11-12-22(21)26-15-6-9-17-8-4-5-10-19(17)24(20)26/h4-5,8,10-12,16H,3,6-7,9,13-15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIFQXPRSJKRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=C2C3=CC=CC=C3CCCN2C4=C1C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017981
Record name N-[2-(6,7-Dihydro-11-methoxy-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide

CAS RN

244160-11-0
Record name N-[2-(6,7-Dihydro-11-methoxy-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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